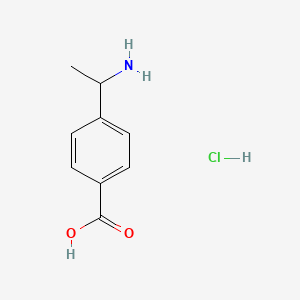

4-(1-Aminoethyl)benzoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1-aminoethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWOFSYSPMCLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-54-6 | |

| Record name | 1187930-54-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 4-(1-Aminoethyl)benzoic Acid Hydrochloride

Introduction: The Significance of 4-(1-Aminoethyl)benzoic Acid Hydrochloride in Modern Drug Development

This compound is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of benzoic acid, it incorporates a chiral aminoethyl side chain, presenting a versatile scaffold for synthesizing complex molecules, including protein degrader building blocks.[1][2] Its structure, comprising a rigid aromatic ring, a carboxylic acid group, and a chiral amine, allows for multifaceted interactions with biological targets. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to various experimental conditions.[3]

This guide provides a comprehensive overview of the essential analytical techniques required for the unambiguous structural elucidation and characterization of this compound. For researchers and drug development professionals, rigorous structural verification is the bedrock upon which all subsequent biological and pharmacological data are built. We will explore the core methodologies, delving not only into the procedural steps but also the underlying scientific rationale, ensuring a robust and validated analytical workflow.

Molecular Profile: The subject of our analysis is this compound. It is crucial to distinguish between its racemic and enantiomerically pure forms, as stereochemistry is pivotal in pharmacology.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO₂ | [1][4][5] |

| Molecular Weight | 201.65 g/mol | [1][4][6] |

| Chirality | Exists as (R) and (S) enantiomers | [1][4] |

| CAS Numbers | (R)-enantiomer: 1134776-39-8; (S)-enantiomer: 916211-64-8 | [1][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity of the ethyl group to the para-position of the benzoic acid ring.

Expertise & Rationale: Experimental Choices

The choice of solvent is critical for analyzing this molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity effectively dissolves the hydrochloride salt, and, unlike D₂O, it allows for the observation of exchangeable protons (the amine -NH₃⁺ and carboxylic acid -COOH), which provide direct evidence of these functional groups. The amine protons, being part of a hydrochloride salt, are expected to be broadened due to quadrupolar relaxation and exchange.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Utilize a spectrometer with a field strength of at least 400 MHz for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using a standard NMR software package. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

Data Interpretation and Expected Signals

The structure suggests a clear set of expected signals. The para-substitution on the benzene ring creates a classic AA'BB' system, which often appears as two distinct doublets.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Shift (ppm) |

| Carboxylic Acid (-COOH) | ~13.0 | Broad Singlet | 1H | ~167 |

| Aromatic (CH -CCOOH) | ~7.9 | Doublet | 2H | ~130 |

| Aromatic (CH -CCH) | ~7.5 | Doublet | 2H | ~128 |

| Amine (-NH₃⁺) | ~8.5 | Very Broad Singlet | 3H | - |

| Methine (-C H(NH₃⁺)) | ~4.5 | Quartet | 1H | ~50 |

| Methyl (-CH₃) | ~1.6 | Doublet | 3H | ~20 |

| Quaternary Aromatic | - | - | - | ~145, ~132 |

Note: These are predicted values based on analogous structures; actual values may vary slightly.[7][8]

Caption: NMR Spectroscopy Workflow for Structural Elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is essential for confirming the molecular weight and, with high-resolution instruments, the elemental formula of a compound. Electrospray ionization (ESI) is the method of choice for this molecule due to its polarity and pre-ionized state as a hydrochloride salt.

Expertise & Rationale: Self-Validating Protocol

For a trustworthy analysis, the protocol must be self-validating. This is achieved by using high-resolution mass spectrometry (HRMS), such as on a Time-of-Flight (TOF) or Orbitrap instrument. The exceptional mass accuracy of these instruments allows the experimentally determined mass of the molecular ion to be compared against the theoretical mass calculated from its elemental formula. A mass error of less than 5 ppm provides very strong evidence for the proposed formula.

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Operate the spectrometer in positive ion mode to detect the protonated molecule.

-

Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-300 Da).

-

Data Analysis: Identify the peak corresponding to the protonated free amine, [M+H]⁺. The free amine C₉H₁₁NO₂ has a monoisotopic mass of 165.0790 Da.[9] The expected protonated molecule will have an m/z of approximately 166.0868.

Data Interpretation and Expected Fragments

Beyond the molecular ion, tandem MS (MS/MS) can reveal structural information through controlled fragmentation.

Table 2: Expected Ions in ESI-MS

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₉H₁₂NO₂]⁺ | 166.0868 | Molecular ion (protonated free amine) |

| [M+H - H₂O]⁺ | [C₉H₁₀N]⁺ | 148.0708 | Loss of water from carboxylic acid |

| [M+H - COOH₂]⁺ | [C₈H₁₀N]⁺ | 120.0813 | Loss of formic acid (benzylic cleavage) |

Fragmentation patterns are predictive and serve to corroborate the proposed structure.[10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Rationale: The Vibrational Fingerprint

Each functional group (amine, carboxylic acid, aromatic ring) has characteristic absorption bands. For this compound, the spectrum is expected to be a composite of these features. The carboxylic acid O-H stretch will be a very broad band, often spanning 2500-3300 cm⁻¹, superimposed on the C-H stretches. The ammonium salt (-NH₃⁺) will also show broad stretching bands in the 2800-3200 cm⁻¹ region. The carbonyl (C=O) stretch is a strong, sharp band that is highly diagnostic.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder should be collected first.

Data Interpretation and Expected Absorption Bands

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (very broad) | O-H Stretch | Carboxylic Acid |

| 2800-3200 (broad) | N-H Stretch | Ammonium Salt (-NH₃⁺) |

| ~3050 | Aromatic C-H Stretch | Benzene Ring |

| ~2950 | Aliphatic C-H Stretch | Ethyl Group |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~850 | C-H Out-of-plane Bend | 1,4-disubstituted (para) ring |

These band positions are characteristic and confirm the presence of all key functional groups.[12][13][14]

Caption: FT-IR Analysis Workflow using the KBr Pellet Technique.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods define connectivity, only single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure, including absolute stereochemistry (for an enantiopure sample).

Expertise & Rationale: Beyond Connectivity

X-ray crystallography reveals crucial details that other methods cannot, such as bond lengths, bond angles, and intermolecular interactions. For carboxylic acids, it is common to observe hydrogen-bonded dimers in the crystal lattice.[15][16] Identifying this and other interactions, like those involving the ammonium group and the chloride counter-ion, provides a complete picture of the molecule's solid-state conformation. This information is invaluable in understanding the physicochemical properties of the drug substance, such as solubility and stability.[17]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is the most critical and often challenging step. High-quality single crystals must be grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol/water).

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement:

-

The collected diffraction data is used to determine the unit cell dimensions and space group.

-

Computational methods are used to solve the phase problem and generate an initial electron density map.

-

An atomic model is built into the electron density map and refined to best fit the experimental data, yielding the final crystal structure.

-

Caption: The workflow for single-crystal X-ray crystallography.

Conclusion

The structural analysis of this compound is a multi-faceted process where each analytical technique provides a unique and complementary piece of the puzzle. NMR spectroscopy maps the covalent framework, mass spectrometry confirms the molecular formula, and FT-IR spectroscopy identifies the essential functional groups. Finally, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure. By integrating the data from these methods in a logical and self-validating workflow, researchers and drug developers can establish the identity, purity, and structure of this important molecule with the highest degree of scientific confidence.

References

-

(R)-4-(1-Amino-ethyl)-benzoic acid hydrochloride, 100 mg. (n.d.). Apeiron Synthesis. Retrieved January 1, 2026, from [Link]

-

(s)-4-(1-aminoethyl)benzoic acid hydrochloride. (n.d.). ChemUniverse. Retrieved January 1, 2026, from [Link]

-

4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride 1593217-15-2 with GMP standards. (n.d.). Shunyuansheng bio-pharmtech co., ltd. Retrieved January 1, 2026, from [Link]

-

cas 916211-64-8|| where to buy (S)-4-(1-Amino-ethyl)-benzoic acid hydrochloride. (n.d.). CM Chemistry. Retrieved January 1, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

-

(R)-4-(1-Aminoethyl)benzoic acid. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

Benzoic acid, 4-amino-2-chloro-, 2-diethylaminoethyl ester, hydrochloride. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

-

Ukoha, O. P., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376. Available at: [Link]

-

4-(1-Amino-1-carboxy-ethyl)-benzoic acid. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database. Retrieved January 1, 2026, from [Link]

-

(R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride, 1 gram. (n.d.). Apeiron Synthesis. Retrieved January 1, 2026, from [Link]

-

(R)-4-(1-Aminoethyl)benzoic acid | 1108683-66-4. (n.d.). SBS Genetech. Retrieved January 1, 2026, from [Link]

-

ethyl 4-aminobenzoate. (n.d.). Organic Syntheses. Retrieved January 1, 2026, from [Link]

-

4-Aminobenzoic acid. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

-

Benzoic acid, 4-bis(2-hydroxyethyl)amino-, ethyl ester. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

4-Aminobenzoic acid. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

-

(PDF) "Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation". (2018). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Feld, R., Lehmann, M. S., Muir, K. W., & Speakman, J. C. (1981). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Zeitschrift für Kristallographie - Crystalline Materials, 157(3-4), 215-231. Available at: [Link]

-

The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 68-76. Available at: [Link]

-

4-Amino-2-methylbenzoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 1, 2026, from [Link]

-

Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A, 60(4), 285-288. Available at: [Link]

-

(PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (2017). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Zhang, X., et al. (2023). 4-(3-Chloroanilino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 759-762. Available at: [Link]

-

Analytical Methods. (n.d.). RSC Publishing. Retrieved January 1, 2026, from [Link]

-

Benzoic acid, 4-(methylamino)-. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

-

Benzoic acids and derivatives. (2009). MassBank. Retrieved January 1, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 4-(1-AMINO-ETHYL)-BENZOIC ACID HYDROCHLORIDE | 1187930-54-6 [chemicalbook.com]

- 6. (R)-4-(1-Aminoethyl)benzoic acid hydrochloride - [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. (R)-4-(1-Aminoethyl)benzoic acid | C9H11NO2 | CID 28286488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Aminobenzoic acid [webbook.nist.gov]

- 11. massbank.eu [massbank.eu]

- 12. 4-Aminobenzoic acid [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. znaturforsch.com [znaturforsch.com]

- 15. researchgate.net [researchgate.net]

- 16. 4-(3-Chloroanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-(1-Aminoethyl)benzoic acid Hydrochloride

Abstract

4-(1-Aminoethyl)benzoic acid hydrochloride is a pivotal chiral building block in modern medicinal chemistry and drug development. Its unique structure, featuring a carboxylic acid and a chiral benzylic amine, makes it an essential intermediate for synthesizing a range of pharmacologically active molecules, particularly where stereochemistry dictates biological efficacy.[1][2] This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and strategies for achieving high enantiopurity. It is intended for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of its synthesis.

Introduction: Significance and Synthetic Overview

4-(1-Aminoethyl)benzoic acid possesses a stereocenter at the carbon adjacent to the amino group, meaning it can exist as two non-superimposable mirror images: the (R) and (S) enantiomers.[3] This chirality is of paramount importance, as the biological activity of a final drug product often resides in a single enantiomer.[4] Consequently, the synthesis of enantiomerically pure forms of this intermediate is a primary focus.[5][6][7][8]

The most prevalent and logical synthetic approach begins with the readily available precursor, 4-acetylbenzoic acid. The core transformation is the conversion of the ketone functional group into a primary amine, a reaction most efficiently achieved through reductive amination .[9] This guide will explore three principal pathways based on this core reaction:

-

Pathway I: Direct Reductive Amination for Racemic Synthesis

-

Pathway II: Asymmetric Synthesis for Direct Enantioselective Production

-

Pathway III: Synthesis via an Ester Intermediate for Modified Solubility and Reactivity

The Core Principle: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, combining the condensation of a carbonyl compound (a ketone in this case) with an amine source, followed by the reduction of the resulting imine intermediate.[10] The reaction proceeds in a one-pot fashion, where the imine is formed and reduced in situ.

The mechanism involves two key steps:

-

Imine Formation: 4-Acetylbenzoic acid reacts with an ammonia source (e.g., ammonium acetate) under mildly acidic conditions to form a transient imine (or its protonated form, the iminium ion).

-

Reduction: A reducing agent, selective for the iminium ion over the ketone, reduces the C=N double bond to afford the desired amine.[11]

Caption: General mechanism of reductive amination.

A critical choice in this process is the reducing agent. The ideal reagent should rapidly reduce the iminium ion intermediate while only slowly reducing the starting ketone.

| Reducing Agent | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for iminium ions; high yields; non-toxic byproducts; mild conditions.[10] | Moisture sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective at controlled pH.[9] | Highly toxic; generates cyanide waste.[10] |

| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting ketone, especially at neutral or acidic pH.[11] |

| Catalytic Hydrogenation (H₂/Catalyst) | "Green" method with water as the only byproduct. | Requires specialized pressure equipment; catalyst can be expensive. |

For its safety, selectivity, and high functional group tolerance, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for laboratory and industrial applications.[10]

Pathway I: Direct Reductive Amination (Racemic Synthesis)

This pathway represents the most direct method to produce racemic this compound. It is a robust and high-yielding procedure suitable for applications where stereochemistry is not critical or when followed by a separate chiral resolution step.

Caption: Workflow for racemic synthesis.

Experimental Protocol: Racemic Synthesis

-

Reaction Setup: To a stirred suspension of 4-acetylbenzoic acid (1.0 eq) and ammonium acetate (10.0 eq) in 1,2-dichloroethane (DCE), add acetic acid (2.0 eq).[10]

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture at room temperature. The reaction is mildly exothermic.

-

Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free-base amine as an oil or solid.

-

Salt Formation: Dissolve the crude amine in diethyl ether or methanol. Add a solution of hydrogen chloride (HCl) in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield this compound as a white to off-white solid.

Pathway II: Asymmetric Synthesis

For pharmaceutical applications, obtaining a single enantiomer is crucial. Asymmetric synthesis aims to produce the desired (R)- or (S)-enantiomer directly, avoiding the 50% material loss inherent in classical resolution. The most common strategy is the asymmetric reductive amination of a prochiral ketone precursor.[1]

This process typically involves a chiral catalyst, often a transition metal complex (e.g., Iridium, Rhodium, Ruthenium) with a chiral ligand, which facilitates the stereoselective addition of a hydride to the imine intermediate.[12]

Caption: Workflow for asymmetric synthesis.

Conceptual Protocol: Asymmetric Reductive Amination

-

Rationale for Ester Protection: Asymmetric hydrogenations are often sensitive to functional groups. The free carboxylic acid can interfere with many catalyst systems. Therefore, the synthesis typically starts with an ester of 4-acetylbenzoic acid, such as methyl 4-acetylbenzoate.[1]

-

Catalytic System: A pre-catalyst, such as an Iridium complex, is combined with a specific chiral ligand (e.g., a derivative of Xyliphos) and an activator.[12]

-

Reaction: The ester, an ammonia source (ammonium formate can serve as both the amine and hydrogen source), and the catalytic system are reacted under a hydrogen atmosphere (or with a hydrogen transfer agent) in a suitable solvent like trifluoroethanol (TFE).[12]

-

Deprotection and Salt Formation: Following the asymmetric reduction, the resulting chiral amino ester is hydrolyzed (saponified) using a base like lithium hydroxide (LiOH). Subsequent acidification with HCl protonates the amine and the carboxylate, yielding the final hydrochloride salt product.

This advanced method requires significant optimization of the catalyst, solvent, and reaction conditions to achieve high enantiomeric excess (ee).

Pathway III: Synthesis via Chiral Resolution

An alternative to direct asymmetric synthesis is to prepare the racemic amine via Pathway I and then separate the two enantiomers. This is accomplished using a chiral resolving agent, such as a derivative of tartaric acid.

-

Diastereomer Formation: The racemic amine (a mixture of R and S) is treated with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid). This forms a mixture of two diastereomeric salts: (R-amine L-tartrate) and (S-amine L-tartrate).

-

Separation: Diastereomers have different physical properties, including solubility. Through careful selection of a solvent, one of the diastereomeric salts can be selectively crystallized from the solution.

-

Liberation of the Amine: The isolated, pure diastereomeric salt is then treated with a base to remove the chiral resolving agent, liberating the enantiomerically pure free amine.

-

Salt Formation: The pure enantiomer is finally converted to its hydrochloride salt as described in Pathway I.

Summary and Conclusion

The synthesis of this compound is a well-established process with multiple viable pathways. The choice of method is dictated by the ultimate requirement for stereochemical purity.

| Pathway | Starting Material | Key Reagent/Process | Product | Key Advantage |

| I: Direct Racemic | 4-Acetylbenzoic acid | NaBH(OAc)₃ | Racemic HCl Salt | Simplicity, high yield, cost-effective. |

| II: Asymmetric | Methyl 4-acetylbenzoate | Chiral Metal Catalyst | Enantiopure HCl Salt | Direct access to single enantiomer, atom-economical. |

| III: Resolution | Racemic Amine (from I) | Chiral Resolving Agent | Enantiopure HCl Salt | Avoids complex catalyst development. |

For research and development professionals, understanding these distinct pathways is crucial for process design, optimization, and scale-up. The direct reductive amination provides a robust foundation, while asymmetric catalysis offers an elegant and efficient route to the enantiomerically pure compounds essential for the development of modern chiral therapeutics.

References

- BenchChem. (n.d.). An In-depth Technical Guide on (R)-Methyl 4-(1-aminoethyl)benzoate: Structure, Stereochemistry, and Synthetic Applications.

- BenchChem. (n.d.). Chiral 4-(1-Aminoethyl)benzoate Derivatives: A Technical Review of Synthesis and Potential Applications.

-

MySkinRecipes. (n.d.). (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

-

SBS Genetech. (n.d.). (R)-4-(1-Aminoethyl)benzoic acid | 1108683-66-4. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.

-

CMIChem. (n.d.). cas 916211-64-8|| where to buy (S)-4-(1-Amino-ethyl)-benzoic acid hydrochloride. Retrieved from [Link]

-

University of Liverpool IT Services. (2013). Asymmetric Reductive Amination. Retrieved from [Link]

-

National Institutes of Health. (n.d.). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Retrieved from [Link]

-

Momiyama, N., et al. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved from [Link]

- Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination.

-

Purdue University Graduate School. (n.d.). DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid [myskinrecipes.com]

- 3. 4-(1-Aminoethyl)benzoic acid | 28357-95-1 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. (R)-4-(1-Aminoethyl)benzoic acid | 1108683-66-4 [sbsgenetech.com]

- 7. (S)-4-(1-Aminoethyl)benzoic acid - [sigmaaldrich.com]

- 8. cas 916211-64-8|| where to buy (S)-4-(1-Amino-ethyl)-benzoic acid hydrochloride [chemenu.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. pcliv.ac.uk [pcliv.ac.uk]

A Technical Guide to 4-(1-Aminoethyl)benzoic Acid Hydrochloride: Stereoisomers, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 4-(1-Aminoethyl)benzoic acid hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. Recognizing the critical role of stereochemistry in molecular interactions, this document will distinctly address the properties and synthesis of both the (R)- and (S)-enantiomers.

Introduction: The Significance of Chirality

This compound is a bifunctional molecule featuring a carboxylic acid and a primary amine, with a stereocenter at the carbon atom adjacent to the amino group. This chirality gives rise to two enantiomers, (R)-4-(1-Aminoethyl)benzoic acid hydrochloride and (S)-4-(1-Aminoethyl)benzoic acid hydrochloride. The distinct three-dimensional arrangement of these enantiomers can lead to significantly different biological activities, a crucial consideration in the design of targeted therapeutics. In recent years, these molecules have gained prominence as versatile linkers in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2]

Physicochemical Properties and Identification

The accurate identification and characterization of each enantiomer are paramount for their effective use in research and development. The key identifiers and properties are summarized below.

| Property | (R)-4-(1-Aminoethyl)benzoic acid hydrochloride | (S)-4-(1-Aminoethyl)benzoic acid hydrochloride | Racemic this compound |

| CAS Number | 1134776-39-8[3] | 916211-64-8[4] | 1187930-54-6[5] |

| Molecular Formula | C₉H₁₂ClNO₂ | C₉H₁₂ClNO₂ | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol [4] | 201.65 g/mol [4] | 201.65 g/mol |

| IUPAC Name | 4-[(1R)-1-aminoethyl]benzoic acid hydrochloride[3] | 4-[(1S)-1-aminoethyl]benzoic acid hydrochloride[6] | This compound |

| Appearance | Typically a solid | Typically a solid | Typically a solid |

| Purity | Commonly available at ≥95% | Commonly available at ≥97%[4] | Varies by supplier |

| Storage | Room temperature[7] | Room temperature[6] | Room temperature |

Stereoselective Synthesis: A Methodical Approach

The synthesis of enantiomerically pure this compound is most commonly achieved through a stereoselective route starting from 4-acetylbenzoic acid. This approach avoids the often difficult and less efficient resolution of a racemic mixture.

A general workflow for the synthesis is outlined below:

Caption: General workflow for the stereoselective synthesis of this compound.

Step-by-Step Methodology (Illustrative Protocol)

Step 1: Synthesis of 4-Acetylbenzoic Acid

The precursor, 4-acetylbenzoic acid, can be synthesized by the oxidation of 4'-methylacetophenone. A common laboratory method involves the use of potassium permanganate (KMnO₄) as the oxidizing agent.[8][9]

-

Oxidation: 4'-Methylacetophenone is reacted with a solution of potassium permanganate in a suitable solvent system, often with the addition of a phase transfer catalyst to improve reaction efficiency. The reaction is typically heated to drive it to completion.

-

Work-up: After the reaction, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the 4-acetylbenzoic acid.[10]

-

Purification: The crude 4-acetylbenzoic acid can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield a white solid.[9]

Step 2: Enantioselective Reduction of 4-Acetylbenzoic Acid

This is the key stereochemistry-determining step. Asymmetric reduction of the ketone in 4-acetylbenzoic acid yields the corresponding chiral alcohol. This is typically achieved using a chiral catalyst and a hydrogen source.

-

Catalyst System: A variety of chiral catalysts can be employed, often based on transition metals like ruthenium or rhodium complexed with chiral ligands.

-

Hydrogen Source: The reduction can be performed using hydrogen gas under pressure or through transfer hydrogenation with a hydrogen donor like formic acid or isopropanol.

-

Reaction Conditions: The reaction is carried out in a suitable solvent at a controlled temperature to maximize enantioselectivity. The choice of catalyst ((R)- or (S)-ligand) determines the stereochemistry of the resulting alcohol.

Step 3: Conversion of the Chiral Alcohol to the Chiral Amine

The chiral alcohol is then converted to the corresponding amine with inversion of stereochemistry.

-

Activation of the Hydroxyl Group: The hydroxyl group is first converted into a good leaving group, for example, by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.

-

Nucleophilic Substitution: The activated intermediate is then reacted with an azide source, such as sodium azide (NaN₃), to form a chiral azide.

-

Reduction of the Azide: The azide is subsequently reduced to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon) or with a reducing agent like lithium aluminum hydride (LiAlH₄).

Step 4: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

-

Acidification: The purified chiral amino acid is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride (HCl) in a non-aqueous solvent (e.g., HCl in diethyl ether or isopropanol).

-

Isolation: The hydrochloride salt typically precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent, and dried under vacuum.

Analytical Characterization: Ensuring Purity and Enantiomeric Excess

The chemical identity, purity, and enantiomeric excess of this compound must be rigorously confirmed. A combination of analytical techniques is employed for this purpose.

Caption: A typical analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound.[11]

-

Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using a column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are commonly used for the direct analysis of underivatized amino acids and their derivatives.[12]

-

Mobile Phase: The mobile phase composition is critical for achieving good resolution. For normal-phase HPLC, a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is often employed.[11] For reversed-phase applications, aqueous buffers with organic modifiers like acetonitrile or methanol are used. The pH of the mobile phase can also be adjusted to optimize the separation.

-

Detection: Detection is typically performed using a UV detector, as the benzene ring provides strong chromophoric activity.

Applications in Drug Development: A Key Building Block for PROTACs

The primary application of enantiomerically pure this compound in modern drug discovery is as a linker component in the synthesis of PROTACs.[13]

PROTACs are heterobifunctional molecules that consist of three main components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[14] The linker plays a crucial role in the efficacy of the PROTAC by dictating the spatial orientation of the POI and the E3 ligase, which is essential for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the POI.[1]

The bifunctional nature of this compound makes it an ideal building block for constructing these linkers. The amino group can be coupled to one of the ligands or another part of the linker, while the carboxylic acid group can be activated and reacted with the other component. The defined stereochemistry of the chiral center can influence the linker's conformation and, consequently, the PROTAC's activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[5] It is also advisable to avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5] In case of insufficient ventilation, a suitable respirator should be used.

-

First Aid Measures:

-

In case of skin contact: Wash with plenty of water. If skin irritation or rash occurs, seek medical attention.[5]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

If inhaled: Move the person into fresh air.[5]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[5]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound, in its enantiomerically pure forms, is a valuable and versatile building block for drug discovery and development. A thorough understanding of its stereospecific synthesis and analytical characterization is essential for its effective application, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. This guide provides a foundational understanding to aid researchers in the successful utilization of this important chiral intermediate.

References

-

HDH Pharma Inc. (R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride, 1 gram. Retrieved from [Link]

-

Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

Organic Syntheses. ethyl 4-aminobenzoate. Retrieved from [Link]

- Google Patents. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid.

- Google Patents. EP1853548B1 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.

-

Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

-

Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

-

Chiral Technologies. Enantiomer separation of acidic compounds. Retrieved from [Link]

-

ChemUniverse. (s)-4-(1-aminoethyl)benzoic acid hydrochloride. Retrieved from [Link]

-

SBS Genetech. (R)-4-(1-Aminoethyl)benzoic acid | 1108683-66-4. Retrieved from [Link]

-

Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

-

RSC Publishing. (2025, June 25). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

-

PubChem. (R)-4-(1-Aminoethyl)benzoic acid. Retrieved from [Link]

-

PubChem. 4-Acetylbenzoic Acid. Retrieved from [Link]

- Google Patents. CN102701965A - Preparation method of 4-acetylbenzoic acid.

-

RSC Publishing. (2025, June 25). Methods to accelerate PROTAC drug discovery. Retrieved from [Link]

-

PubMed Central. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

-

ResearchGate. The molecular structure of 4-acetylbenzoic acid. Retrieved from [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-4-(1-Aminoethyl)benzoic acid hydrochloride | 1134776-39-8 [sigmaaldrich.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. echemi.com [echemi.com]

- 6. cas 916211-64-8|| where to buy (S)-4-(1-Amino-ethyl)-benzoic acid hydrochloride [chemenu.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 4-Acetylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents [patents.google.com]

- 10. chemrj.org [chemrj.org]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. csfarmacie.cz [csfarmacie.cz]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

4-(1-Aminoethyl)benzoic Acid Hydrochloride: A Versatile Chiral Building Block for Advanced Industrial Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Aminoethyl)benzoic acid hydrochloride is a bifunctional chiral molecule poised for significant industrial applications, particularly in the pharmaceutical and advanced materials sectors. Its structure, featuring a stereocenter at the α-position to a primary amine and a para-substituted carboxylic acid, makes it a highly valuable and versatile synthetic intermediate. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various synthetic protocols. This guide provides an in-depth analysis of the synthesis strategies for obtaining enantiomerically pure forms of this compound and explores its proven and potential applications as a cornerstone for developing complex, high-value molecules. We will delve into specific case studies from patent literature and discuss the mechanistic rationale behind its utility, offering field-proven insights for its practical application.

The Strategic Importance of Chiral Amines

Chiral amines are fundamental structural motifs in a vast array of biologically active compounds. It is estimated that approximately 35% of the top-selling small-molecule drugs incorporate a non-racemic α-chiral amine moiety, underscoring the critical role of stereochemistry in pharmacology.[1] The specific three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets like enzymes and receptors, often leading to significant differences in efficacy and safety between enantiomers.[2][3] Consequently, the development of robust and efficient methods for synthesizing enantiopure chiral amines is a paramount objective in the chemical and pharmaceutical industries.[4][5] 4-(1-Aminoethyl)benzoic acid, as a member of this crucial class, serves as an exemplary building block for introducing chirality and functionality into new chemical entities.[6]

Synthesis of Enantiopure 4-(1-Aminoethyl)benzoic Acid: A Methodological Overview

The industrial value of a chiral building block is directly tied to the accessibility of its single-enantiomer forms. Two primary strategies dominate the production of enantiopure 4-(1-Aminoethyl)benzoic acid: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis via Transfer Hydrogenation

Asymmetric synthesis provides a direct route to a specific enantiomer, minimizing the loss of material associated with resolving racemic mixtures. A highly effective method is the asymmetric transfer hydrogenation of a prochiral ketone precursor, such as 4-acetylbenzoic acid or its esters.[3]

Mechanism and Rationale: This process typically employs a transition metal catalyst (e.g., Ruthenium or Rhodium) complexed with a chiral ligand. The catalyst facilitates the transfer of a hydride from a hydrogen source (commonly formic acid/triethylamine azeotrope or isopropanol) to the carbonyl group of the ketone. The chiral environment created by the ligand directs the hydride attack to one face of the ketone, preferentially forming one enantiomer of the corresponding alcohol. This chiral alcohol is a key intermediate that can be converted to the desired amine via activation of the hydroxyl group (e.g., mesylation) followed by nucleophilic substitution with an azide salt and subsequent reduction.

Experimental Protocol: Asymmetric Transfer Hydrogenation

-

Catalyst Preparation: In an inert atmosphere glovebox, a solution of a suitable chiral catalyst (e.g., (R,R)-TsDPEN-Ru) is prepared in an appropriate solvent.

-

Reaction Setup: A reaction vessel is charged with the precursor, ethyl 4-acetylbenzoate, the chiral catalyst, and a hydrogen source such as a 5:2 mixture of formic acid and triethylamine.

-

Reaction Execution: The mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like HPLC or TLC.

-

Workup and Isolation: The reaction mixture is quenched, and the chiral alcohol intermediate, ethyl 4-(1-hydroxyethyl)benzoate, is extracted and purified.

-

Conversion to Amine:

-

The hydroxyl group of the purified alcohol is activated (e.g., by reaction with methanesulfonyl chloride).

-

The activated intermediate is subjected to nucleophilic substitution with sodium azide (NaN₃) to form the corresponding azide.

-

The azide is then reduced (e.g., by catalytic hydrogenation) to yield the final chiral amine, which is subsequently converted to its hydrochloride salt.

-

Caption: Workflow for Asymmetric Synthesis.

Chiral Resolution of Racemic Mixtures

Chiral resolution is a classical and widely practiced industrial method for separating enantiomers.[7] It relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization.[8]

Mechanism and Rationale: For resolving a racemic amine like 4-(1-Aminoethyl)benzoic acid, a chiral acid such as L- or D-tartaric acid is an ideal resolving agent.[7] The reaction forms two diastereomeric salts: [(+)-amine-(-)-acid] and [(-)-amine-(-)-acid]. Due to their different three-dimensional structures, one of these salts will typically be less soluble in a given solvent system and will crystallize out preferentially. After separation by filtration, the desired enantiomer is recovered by treating the salt with a base to neutralize the resolving agent.

Experimental Protocol: Diastereomeric Salt Crystallization

-

Salt Formation: The racemic 4-(1-Aminoethyl)benzoic acid is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral resolving agent (e.g., L-tartaric acid) is added.

-

Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled to induce crystallization of the less soluble diastereomeric salt. The process may be aided by seeding with a small crystal of the desired salt.

-

Separation: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.

-

Liberation of Free Amine: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH) to deprotonate the amine and liberate the free enantiomer.

-

Isolation and Salt Formation: The enantiomerically enriched amine is extracted with an organic solvent, purified, and then treated with hydrochloric acid to precipitate the final hydrochloride salt product.

Caption: Workflow for Chiral Resolution.

Potential Industrial Applications

The bifunctional nature of this compound makes it a powerful building block for constructing a wide range of complex molecules.[6]

Pharmaceutical Synthesis

This is the most prominent area of application, where the compound can act as a critical scaffold for synthesizing novel therapeutic agents.

-

Case Study: Anti-inflammatory Agents: A US patent details the synthesis of N-acylated derivatives of 4-(1-aminoethyl)benzoic acid.[9] In this work, the amino group of the core molecule was acylated with various long-chain acyl chlorides (e.g., nonanoyl chloride). The resulting compounds, such as N-1-(1-(4-Carboxyphenyl)ethyl)nonanamide, were shown to be effective in reducing inflammation in standard assays.[9] This demonstrates the utility of the title compound as a starting material for generating new anti-inflammatory drug candidates.

-

Application in Protein Degraders: The compound and its esters are listed by suppliers as "Protein Degrader Building Blocks".[10][11] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The 4-(1-Aminoethyl)benzoic acid core can serve as a versatile linker component or part of the ligand that binds to either the target protein or the E3 ligase.

Caption: Role as a building block in PROTACs.

-

Scaffold for Kinase Inhibitors: Patent literature describes benzoic acid derivatives with structural similarities as potent inhibitors of eukaryotic initiation factor 4E (eIF4E), a target in cancer therapy.[12] This highlights the potential of this compound as a starting point for generating libraries of compounds for screening against various kinases and other oncology targets.

Advanced Materials and Polymers

The presence of both an amine and a carboxylic acid group allows 4-(1-Aminoethyl)benzoic acid to act as an AB-type monomer for step-growth polymerization.

-

Specialty Polyamides: Through self-condensation or co-polymerization with other monomers, it can be used to synthesize chiral polyamides. The rigid aromatic backbone combined with the chiral side chain could impart unique properties to the resulting polymer, such as high thermal stability, specific optical activity for use in chiral separations, or unique liquid crystalline behavior.

Agrochemicals

The demand for enantiomerically pure active ingredients is also high in the agrochemical industry to maximize efficacy and minimize off-target environmental effects.[1][2] As a versatile chiral amine, this compound represents a valuable starting material for the synthesis of novel, stereochemically defined pesticides and herbicides.

Physicochemical Data

A summary of key physicochemical properties is provided for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO₂·HCl | [13][14] |

| Molecular Weight | 201.65 g/mol | [13][14] |

| Appearance | Beige to white powder/solid | [15] |

| CAS Number (Racemic) | 28357-95-1 | [16] |

| CAS Number ((S)-enantiomer HCl) | 916211-64-8 | [13][14] |

| CAS Number ((R)-enantiomer HCl) | 1134776-39-8 | [10] |

| Storage | Room temperature, store in a dry place | [10][13] |

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic chiral building block with significant industrial potential. Its value is rooted in the high demand for enantiopure amines across multiple high-value sectors. Robust and scalable synthetic routes, including both asymmetric synthesis and classical resolution, make its enantiomers accessible for industrial-scale applications. From serving as the foundational core for novel anti-inflammatory drugs and advanced protein degraders to its potential in creating specialty polymers, this compound offers a unique combination of chirality, bifunctionality, and structural rigidity. For researchers and drug development professionals, this compound represents a key tool for innovation, enabling the efficient construction of complex and stereochemically defined molecules poised to address challenges in medicine and materials science.

References

-

Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate. [Link]

-

Chiral Amine Synthesis Methods, Developments and Applications. Wiley-VCH. [Link]

-

Chiral Amine Synthesis. Semantic Scholar. [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (NIH). [Link]

-

(s)-4-(1-aminoethyl)benzoic acid hydrochloride. ChemUniverse. [Link]

- N-(substituted-aminoethyl) 4-aminobenzoic acid diethylaminoethyl esters.

-

United States Patent (19). Googleapis.com. [Link]

- Benzoic acid derivatives.

-

(R)-4-(1-Amino-ethyl)-benzoic acid hydrochloride, 100 mg. Aladdin Scientific. [Link]

-

4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride 1593217-15-2 with GMP standards. Shunyuansheng bio-pharmtech co., ltd. [Link]

-

(R)-4-(1-Aminoethyl)benzoic acid. PubChem. [Link]

- Substituted amino ethyl meta benzoic acid esters.

-

Chiral resolution. Wikipedia. [Link]

-

(R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride, 1 gram. Aladdin Scientific. [Link]

-

4-(1-Aminoethyl)benzoic acid. PubChem. [Link]

-

Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

- Para-amino benzoic acid esters.

-

Chiral resolution with frozen aqueous amino acids. Royal Society of Chemistry. [Link]

-

Aromatic Building Blocks. Carl ROTH. [Link]

-

indazole. Organic Syntheses. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. toc.library.ethz.ch [toc.library.ethz.ch]

- 5. [PDF] Chiral Amine Synthesis | Semantic Scholar [semanticscholar.org]

- 6. 4-(1-Aminoethyl)benzoic acid | 28357-95-1 | Benchchem [benchchem.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. pharmtech.com [pharmtech.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. calpaclab.com [calpaclab.com]

- 11. calpaclab.com [calpaclab.com]

- 12. US9073881B2 - Benzoic acid derivatives - Google Patents [patents.google.com]

- 13. cas 916211-64-8|| where to buy (S)-4-(1-Amino-ethyl)-benzoic acid hydrochloride [chemenu.com]

- 14. chemuniverse.com [chemuniverse.com]

- 15. chemimpex.com [chemimpex.com]

- 16. 4-(1-Aminoethyl)benzoic acid | C9H11NO2 | CID 12568271 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-(1-Aminoethyl)benzoic Acid Hydrochloride: From Historical Synthesis to Modern Applications

Abstract

4-(1-Aminoethyl)benzoic acid hydrochloride is a bifunctional molecule whose unique structural arrangement, featuring a chiral center, a primary amine, and a carboxylic acid on a benzene scaffold, has cemented its role as a valuable building block in medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of the compound's historical development, from early synthetic strategies to contemporary applications. We will examine the evolution of its synthesis, focusing on the chemical rationale behind methodological advancements, and detail its application in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both a historical perspective and practical, field-proven insights.

Introduction: The Significance of a Chiral Building Block

At its core, 4-(1-Aminoethyl)benzoic acid is a derivative of benzoic acid, a compound discovered in the 16th century.[2] However, the introduction of a chiral aminoethyl group at the para position transforms it from a simple aromatic acid into a sophisticated and versatile synthetic intermediate.[1] Its bifunctional nature, possessing both a basic amino group and an acidic carboxyl group, allows it to participate in a wide array of chemical reactions, making it a key component in the synthesis of complex molecules like pseudopeptides and as a foundational scaffold in combinatorial chemistry.[2]

The presence of a stereocenter is of critical importance; chirality is a fundamental determinant of biological activity in countless pharmaceuticals.[1] The ability to selectively synthesize or resolve the (R) and (S) enantiomers of 4-(1-Aminoethyl)benzoic acid allows for the precise construction of stereochemically pure active pharmaceutical ingredients (APIs), which is crucial for optimizing efficacy and minimizing off-target effects.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO₂ | [3] |

| Molecular Weight | 201.65 g/mol | [3] |

| CAS Number (Racemic) | 28357-95-1 | [2] |

| CAS Number ((R)-enantiomer) | 1108683-66-4 | [4][5] |

| CAS Number ((S)-enantiomer) | 916211-64-8 | [3] |

| Appearance | White crystalline solid | [6] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol | [6] |

The Genesis and Evolution of Synthesis

The historical development of synthetic routes to 4-(1-Aminoethyl)benzoic acid reflects the broader advancements in organic chemistry, moving from classical methods to more sophisticated asymmetric techniques. The primary challenge lies in controlling the stereochemistry of the α-carbon.

Early Approaches: Racemic Synthesis and Resolution

Initial synthetic strategies likely mirrored established methods for amine synthesis, often resulting in a racemic mixture that would then require separation. A common conceptual pathway involves the reductive amination of a ketone precursor.

Figure 2: A modern asymmetric synthesis workflow.

Causality in Experimental Choice: The move towards asymmetric transfer hydrogenation with catalysts (e.g., Ruthenium-based complexes) is driven by the need for high enantiomeric excess (ee), milder reaction conditions, and greater substrate tolerance compared to older stoichiometric chiral reducing agents. The subsequent conversion of the hydroxyl group to a good leaving group (like a mesylate or tosylate) facilitates a clean SN2 reaction with an amine source (such as sodium azide followed by reduction), ensuring the inversion of stereochemistry is predictable and controlled.

Applications in Drug Discovery and Development

This compound serves as a vital intermediate in the synthesis of pharmaceutical compounds. [2]Its structure is incorporated into more complex molecules to modulate properties like target binding, solubility, and pharmacokinetic profiles.

As a Key Pharmacophore Component

The rigid benzoic acid core combined with the flexible aminoethyl side chain allows the molecule to act as a scaffold, presenting key functional groups in a defined spatial orientation for interaction with biological targets like enzymes and receptors. [2]For example, derivatives are often explored for their potential antimicrobial and anti-inflammatory effects. [2] A 1985 patent describes the synthesis of N-acyl derivatives of 4-(1-aminoethyl)benzoic acid for their potential anti-inflammatory activity, evaluated using the carrageenan-induced rat paw edema assay. [7]

Role in Chiral Drug Synthesis

The development of chiral drugs is a cornerstone of modern medicine. The (R)- and (S)-enantiomers of 4-(1-Aminoethyl)benzoic acid are used as intermediates in the preparation of protease inhibitors and other bioactive molecules where stereochemistry is critical for activity. [8]The ability to start with an enantiomerically pure building block is often more efficient and cost-effective than performing chiral separations at later stages of a complex synthesis.

Detailed Experimental Protocol: Synthesis via Asymmetric Transfer Hydrogenation

The following protocol is a representative example based on established chemical principles for the asymmetric synthesis of chiral 4-(1-aminoethyl)benzoate derivatives. [1] Objective: To synthesize enantiomerically enriched Ethyl 4-(1-aminoethyl)benzoate from Ethyl 4-acetylbenzoate.

Materials:

-

Ethyl 4-acetylbenzoate

-

Chiral Ruthenium-based catalyst (e.g., (R,R)-Ts-DPEN Ru complex)

-

Formic acid/Triethylamine azeotrope (H-source)

-

Dichloromethane (DCM)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Part A: Asymmetric Reduction of the Ketone

-

Setup: In a nitrogen-purged round-bottom flask, dissolve Ethyl 4-acetylbenzoate (1 equivalent) and the chiral Ru-catalyst (0.01 equivalents) in degassed DCM.

-

Reaction: Add the formic acid/triethylamine azeotrope (5 equivalents) to the solution.

-

Incubation: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chiral alcohol, Ethyl 4-(1-hydroxyethyl)benzoate.

Part B: Conversion to the Amine

-

Activation: Dissolve the chiral alcohol (1 equivalent) in DCM and cool to 0°C. Add triethylamine (1.5 equivalents), followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

-

Mesylation: Stir the reaction at 0°C for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Azide Substitution: Concentrate the reaction mixture. Dissolve the crude mesylate in DMF and add sodium azide (3 equivalents). Heat the mixture to 60-80°C and stir for 6-12 hours.

-

Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate.

-

Reduction: Dissolve the crude azide in ethanol, add Pd/C (10 mol%), and subject the mixture to hydrogenation (H₂ balloon or Parr shaker).

-

Isolation: After the reaction is complete, filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the desired amine, Ethyl 4-(1-aminoethyl)benzoate.

Part C: Hydrolysis and Salt Formation

-

Saponification: Dissolve the ethyl ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 equivalents) and heat to reflux for 2-4 hours.

-

Acidification: Cool the reaction mixture and acidify to pH ~6-7 with HCl. The free amino acid may precipitate.

-

Salt Formation: Further add concentrated HCl until the pH is strongly acidic (pH ~1-2).

-

Isolation: Cool the solution in an ice bath to crystallize the hydrochloride salt. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Conclusion and Future Outlook

This compound has evolved from a chemical curiosity to an indispensable tool in the arsenal of the medicinal chemist. Its history charts the progress of synthetic organic chemistry, highlighting the increasing demand for stereochemical precision. As drug discovery continues to target more complex and specific biological pathways, the demand for versatile, enantiomerically pure building blocks like 4-(1-Aminoethyl)benzoic acid and its derivatives will undoubtedly grow. Future research will likely focus on developing even more efficient and sustainable "green" synthetic routes and expanding its application into novel therapeutic areas and advanced materials.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(1-Aminoethyl)benzoic acid | 28357-95-1 | Benchchem [benchchem.com]

- 3. cas 916211-64-8|| where to buy (S)-4-(1-Amino-ethyl)-benzoic acid hydrochloride [chemenu.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. (R)-4-(1-Aminoethyl)benzoic acid | C9H11NO2 | CID 28286488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid [myskinrecipes.com]

4-(1-Aminoethyl)benzoic acid hydrochloride safety data sheet information

An In-depth Technical Guide to the Safe Handling of 4-(1-Aminoethyl)benzoic acid hydrochloride

This guide provides comprehensive safety information for this compound, tailored for researchers, scientists, and drug development professionals. The following sections detail the hazards, handling procedures, and emergency responses associated with this compound, ensuring a self-validating system of laboratory safety.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) as a skin sensitizer.[1] Understanding this classification is paramount for implementing appropriate safety measures.

-

GHS Classification: Skin sensitization, Category 1.[1]

-

Signal Word: Warning.[1]

-

Hazard Statement: H317 - May cause an allergic skin reaction.[1]

The primary hazard associated with this compound is its potential to elicit an allergic skin reaction upon contact. It is crucial to prevent skin exposure to mitigate this risk.

Precautionary Statements

The following precautionary statements are mandated by the GHS classification and are essential for safe handling:[1]

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P333+P317: If skin irritation or rash occurs: Get medical help.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

-

Disposal:

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

-

Physical and Chemical Properties

While extensive data is not available in the provided resources, the following information is pertinent for handling and storage.

| Property | Data |

| Physical State | Data not available. |

| Color | Data not available. |

| Odor | Data not available. |

| Melting/Freezing Point | Data not available. |

| Boiling Point | Data not available. |

Table 1: Physical and Chemical Properties.

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is the primary mechanism for preventing exposure and ensuring laboratory safety.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Incompatibilities: No specific incompatibility data is available.[1] However, as a general precaution, store away from strong oxidizing agents.

First-Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first-aid measures are critical.

Exposure Response Workflow

Caption: Workflow for responding to accidental exposure.

Step-by-Step First-Aid Measures

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1]

-

Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation or a rash develops.[1]

-

Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes.[1]

-

Following Ingestion: Rinse the mouth with water.[1]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus if necessary.[1]

Accidental Release

-

Personal Precautions: Use personal protective equipment and avoid dust formation.[1]

-

Environmental Precautions: Prevent the substance from entering drains or waterways if it is safe to do so.[1]

-

Containment and Cleanup: Collect the spilled material and arrange for its disposal in accordance with local regulations.[1]

Toxicological and Ecological Information

There is currently no available data on the acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity of this compound.[1] Similarly, there is no information available regarding its ecological impact.[1]

References

Sources

academic papers on 4-(1-Aminoethyl)benzoic acid hydrochloride

An In-Depth Technical Guide to 4-(1-Aminoethyl)benzoic Acid Hydrochloride: Synthesis, Characterization, and Applications

Introduction: A Versatile Chiral Building Block

This compound is a specialized chemical intermediate that holds significant value for researchers and developers in the pharmaceutical and chemical industries. Its structure, featuring a benzoic acid core with a chiral aminoethyl side chain, makes it a strategic building block for creating complex molecules with specific three-dimensional orientations. The presence of this stereocenter is of paramount importance, as the biological activity of many pharmaceuticals is intrinsically linked to their specific enantiomeric form.[1]

This compound is typically supplied as a hydrochloride salt, a common strategy in pharmaceutical chemistry to improve the stability and aqueous solubility of amine-containing molecules, thereby facilitating its use in various reaction conditions and formulations.[2] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth look at the synthesis, analytical validation, and diverse applications of this compound, offering both foundational knowledge and field-proven insights for professionals in drug development.

Physicochemical and Handling Properties

A precise understanding of a compound's properties is the foundation of its effective use. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference for laboratory work. Note that different enantiomeric forms have distinct identifiers.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ · HCl (or C₉H₁₂ClNO₂) | [3][4][5] |

| Molecular Weight | 201.65 g/mol | [2][3][4] |

| CAS Number | 916211-64-8 ((S)-enantiomer) | [3][4] |

| 1134776-39-8 ((R)-enantiomer) | [5] | |

| 28357-95-1 (Racemic free base) | [6] | |

| Appearance | White to beige or tan powder/crystals | [2] |

| Purity | Typically ≥95% or ≥97% (by NMR or Titration) | [2][3] |

| Storage Conditions | Store at room temperature or refrigerated (0-8°C) | [2][4][5] |

Synthesis of Enantiomerically Pure 4-(1-Aminoethyl)benzoic Acid

The Rationale for Chiral Synthesis

In drug development, isolating a single enantiomer is often not just beneficial but necessary. Different enantiomers of a chiral drug can have vastly different pharmacological, pharmacokinetic, and toxicological profiles. One may be therapeutically active, while the other could be inactive or even harmful. Therefore, synthetic strategies that yield high enantiomeric purity are critical. The most common modern approach is asymmetric synthesis, which directly produces the desired enantiomer, avoiding the often inefficient process of resolving a racemic mixture.[1]

Synthetic Workflow: Asymmetric Transfer Hydrogenation

A validated and widely recognized pathway to chiral 4-(1-aminoethyl)benzoic acid derivatives begins with the prochiral ketone, ethyl 4-acetylbenzoate. The key transformation is the enantioselective reduction of the ketone to a chiral alcohol.[1]

Caption: Asymmetric synthesis workflow for this compound.

Exemplary Experimental Protocol

The following protocol is a representative, step-by-step methodology derived from established chemical principles for this transformation.[1]

Step 1: Asymmetric Transfer Hydrogenation of Ethyl 4-acetylbenzoate

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve ethyl 4-acetylbenzoate in a suitable solvent like isopropanol.

-

Add a hydrogen source, typically a mixture of formic acid and triethylamine.

-